(4-Methoxy-3-nitrophenyl)methanol

Overview

Description

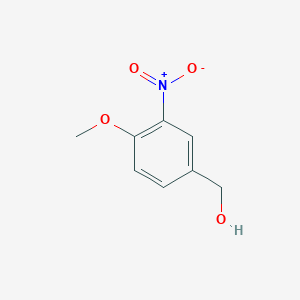

(4-Methoxy-3-nitrophenyl)methanol (CAS 123631-83-4, molecular formula C₈H₉NO₄) is a nitroaromatic alcohol featuring a methoxy group at the para position and a nitro group at the meta position on the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in esterification reactions. For example, it reacts with picolinic acid under EDCI/DMAP catalysis to form picolinate esters in 82% yield, with a melting point of 119–120 °C . Its structure is characterized by distinct NMR signals: δ 8.76 (d, J = 4.1 Hz, aromatic H), 5.41 (s, CH₂OH), and 3.96 (s, OCH₃) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)methanol typically involves the nitration of anisole (methoxybenzene) followed by reduction and subsequent functional group transformations. One common method includes:

Nitration: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-3-nitroanisole.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and subsequent reduction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 4-Methoxy-3-nitrobenzoic acid.

Reduction: 4-Methoxy-3-aminophenylmethanol.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below highlights key differences between (4-Methoxy-3-nitrophenyl)methanol and analogous compounds:

Key Observations:

Substituent Position and Reactivity: The methoxy group in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at the ortho/para positions relative to itself. In contrast, the nitro group (a strong electron-withdrawing group) deactivates the ring, directing reactions to the meta position. This combination creates regioselectivity distinct from analogs like (4-Nitrophenyl)methanol, where the nitro group at the para position dominates reactivity .

Solubility and Melting Points: The methoxy group enhances lipophilicity, making this compound more soluble in organic solvents than (4-Nitrophenyl)methanol, which lacks polar substituents beyond the nitro group . The dimethylamino group in [4-(Dimethylamino)-3-nitrophenyl]methanol introduces basicity, increasing water solubility but reducing thermal stability (unreported melting point) .

Synthetic Utility: this compound is prioritized in esterification and coupling reactions due to its balanced electronic profile. For example, its picolinate ester derivative is a stable crystalline solid . (4-Fluoro-3-nitrophenyl)methanol is favored in fluorinated drug synthesis, where the fluorine atom improves metabolic stability and bioavailability .

Structural and Functional Comparisons

A. Nitro Group Positioning :

- Para-Nitro Derivatives: (4-Nitrophenyl)methanol forms extensive hydrogen-bonded ribbons (O–H⋯O and C–H⋯O) and π-stacking interactions in its crystal structure, leading to high thermal stability . In contrast, the meta-nitro placement in the target compound disrupts symmetry, reducing crystalline regularity but enhancing solubility.

B. Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy vs. Ethoxy: (4-Ethoxy-3-nitrophenyl)methanol (CAS 697304-05-5) has a bulkier ethoxy group, which may slow reaction kinetics due to steric effects compared to the methoxy analog .

- Methoxy vs. Dimethylamino: The dimethylamino group in [4-(Dimethylamino)-3-nitrophenyl]methanol drastically increases electron density, making the compound prone to oxidation or protonation under acidic conditions .

Biological Activity

(4-Methoxy-3-nitrophenyl)methanol, with the chemical formula C₈H₉N O₄, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, along with a hydroxymethyl group (-CH₂OH). This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N O₄ |

| Molecular Weight | 181.16 g/mol |

| CAS Number | 41870-24-0 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies utilizing animal models of inflammation revealed that the compound significantly reduces markers of inflammation such as prostaglandins and cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to biological effects.

- Hydroxymethyl Group Interaction : The hydroxymethyl group enhances solubility and may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

- Electrophilic Properties : The presence of both the methoxy and nitro groups allows for diverse interactions, including hydrogen bonding and electrophilic aromatic substitution, which can lead to the formation of more complex molecules with enhanced biological properties.

Case Studies

- In Vitro Studies : A study conducted on human cell lines demonstrated that this compound inhibited the growth of cancer cells by inducing apoptosis. The compound was found to activate caspase pathways, which are critical for programmed cell death .

- Animal Models : In a murine model of arthritis, administration of this compound resulted in reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in affected tissues .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzyl alcohol | C₈H₉O₃ | Lacks the nitro group |

| 3-Nitrobenzyl alcohol | C₇H₇N O₃ | Lacks the methoxy group |

| 4-Methoxy-3-nitroanisole | C₉H₉N O₄ | Similar structure but different functional groups |

The combination of both methoxy and nitro functionalities in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Properties

IUPAC Name |

(4-methoxy-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDLGZUYYAXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403240 | |

| Record name | (4-methoxy-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41870-24-0 | |

| Record name | (4-methoxy-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.